6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that features a pyrano[2,3-c]pyrazole core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple functional groups, including an amino group, a nitrile group, and a pyridine ring, contributes to its diverse reactivity and potential for forming various derivatives.
Mechanism of Action
Target of Action
The primary target of this compound is the p38 MAP kinase . This kinase plays a crucial role in cellular responses to stress and inflammation. It is involved in cell differentiation, apoptosis, and autophagy .
Mode of Action
The compound interacts with its target, the p38 MAP kinase, by binding to both the ATP-binding pocket and the lipid-binding pocket . This dual binding mode could potentially enhance the compound’s inhibitory effect on the kinase .
Biochemical Pathways
The compound affects the p38 MAP kinase pathway, which is involved in cellular responses to stress and inflammation . By inhibiting the kinase, the compound could potentially disrupt these responses, leading to changes in cell differentiation, apoptosis, and autophagy .
Pharmacokinetics
The compound’s molecular properties, such as its molecular weight and logp value, suggest that it may have good bioavailability .
Result of Action
The compound’s action results in the inhibition of p38 MAP kinase, potentially disrupting cellular responses to stress and inflammation . This could lead to changes in cell differentiation, apoptosis, and autophagy . The compound has shown significant inhibitory activity in in silico studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-pyridinecarboxaldehyde, ethyl acetoacetate, and malononitrile.
Condensation Reaction: These starting materials undergo a one-pot three-component condensation reaction in the presence of a catalyst such as piperidine.
Cyclization: The intermediate formed undergoes cyclization to yield the pyrano[2,3-c]pyrazole core.
Amination: Finally, the nitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives that can be tested for different properties.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridine ring is particularly significant for binding to biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-3-methyl-4-(2-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The unique combination of functional groups in 6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, particularly the positioning of the pyridine ring, distinguishes it from similar compounds. This specific structure can result in different biological activities and reactivity profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-amino-3-methyl-4-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c1-7-10-11(8-2-4-16-5-3-8)9(6-14)12(15)19-13(10)18-17-7/h2-5,11H,15H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSECTZQWGHOJHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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